1-(3,5-Difluoro-2-ethoxyphenyl)ethanol

Description

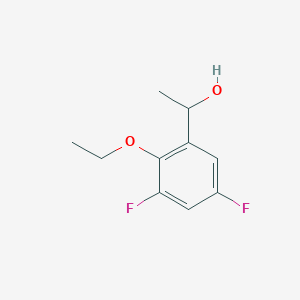

1-(3,5-Difluoro-2-ethoxyphenyl)ethanol is a halogenated aromatic compound featuring a fluorinated phenyl ring substituted with an ethoxy group at the 2-position and a hydroxyl-bearing ethyl chain at the 1-position. Its structural analogs, such as derivatives with modified alkoxy groups or alternative functional groups, are often explored in pharmaceutical and materials science research for their tailored reactivity and solubility profiles.

Properties

IUPAC Name |

1-(2-ethoxy-3,5-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2/c1-3-14-10-8(6(2)13)4-7(11)5-9(10)12/h4-6,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQZBLOJWNKZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)F)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoro-2-ethoxyphenyl)ethanol typically involves the reaction of 3,5-difluoro-2-ethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) until the starting material is completely consumed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure is a common approach. This method allows for the selective reduction of the aldehyde group to an alcohol group while maintaining the integrity of the fluorine and ethoxy substituents.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoro-2-ethoxyphenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 3,5-Difluoro-2-ethoxybenzaldehyde or 3,5-Difluoro-2-ethoxybenzoic acid.

Reduction: 1-(3,5-Difluoro-2-ethoxyphenyl)ethane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Difluoro-2-ethoxyphenyl)ethanol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a building block for the synthesis of active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-2-ethoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, while the ethoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3,5-Difluoro-2-isobutoxyphenyl)ethanol

- Structure : The isobutoxy group replaces the ethoxy substituent, introducing increased steric bulk.

- Molecular Formula : C₁₂H₁₆F₂O₂ (vs. C₁₀H₁₂F₂O₂ for the ethoxy analog).

- Reduced solubility in polar solvents compared to the ethoxy derivative.

- Synthesis: Likely synthesized via nucleophilic substitution of a phenolic precursor with isobutyl bromide, analogous to ethoxylation methods .

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

- Structure: Features a ketone group instead of the ethanol moiety and a hydroxyl group at the 2-position.

- Molecular Formula : C₈H₆F₂O₂.

- Properties: Higher polarity due to the hydroxyl and ketone groups, improving water solubility.

- Applications : Serves as a precursor for synthesizing ethoxy derivatives via alkylation .

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone

- Structure : Chlorine substituents replace fluorines, and a trifluoromethyl ketone is present.

- Molecular Formula : C₈H₃Cl₂F₃O.

- Properties: Greater electron-withdrawing effects from chlorine and trifluoromethyl groups, enhancing electrophilicity.

- Reactivity : Likely more resistant to nucleophilic attack compared to fluorine-substituted analogs .

Comparative Data Table

Key Research Findings

- Synthetic Challenges: The discontinuation of this compound may relate to difficulties in purifying the ethanol moiety or competing side reactions during ethoxylation .

- Substituent Effects :

- Halogen Impact : Fluorine atoms increase electronegativity and metabolic stability compared to chlorine, but chlorinated analogs may exhibit stronger intermolecular interactions (e.g., halogen bonding) .

Biological Activity

1-(3,5-Difluoro-2-ethoxyphenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

This compound can be characterized by its unique chemical structure, which includes a difluoro-substituted aromatic ring and an ethoxy group. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them suitable candidates for drug development.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, it has shown activity against MCF-7 breast cancer cells with IC50 values indicating significant potency.

- Antimicrobial Effects : Investigations into its antimicrobial properties have revealed effectiveness against certain bacterial strains, suggesting potential use as an antibacterial agent.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival. For example, some studies have indicated that it could affect tubulin polymerization, a critical process for cell division.

- Induction of Apoptosis : Evidence suggests that treatment with this compound can lead to apoptosis in cancer cells, characterized by changes in the expression levels of proteins such as Bcl-2 and Bax.

Anticancer Activity

A study published in 2022 demonstrated that analogs of this compound exhibited potent anticancer activity in vitro. The following table summarizes key findings regarding its efficacy against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 0.075 | Inhibition of tubulin polymerization |

| This compound | Hs578T (Triple-Negative) | 0.033 | Induction of apoptosis |

Antimicrobial Activity

Research has also focused on the antimicrobial properties of the compound. A comparative analysis indicated that this compound showed significant inhibition against Gram-positive bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.